4-tert-butyl-N-hydroxybenzamide

Übersicht

Beschreibung

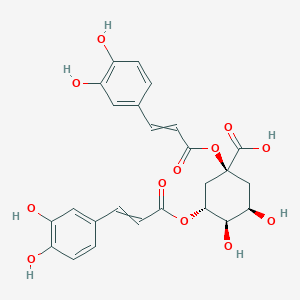

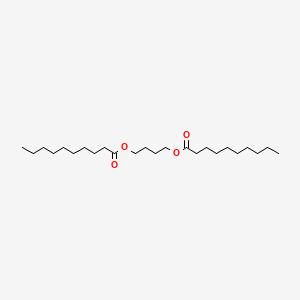

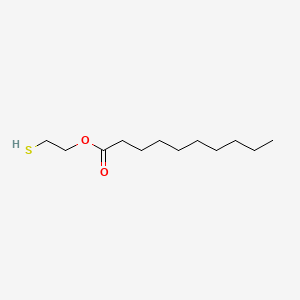

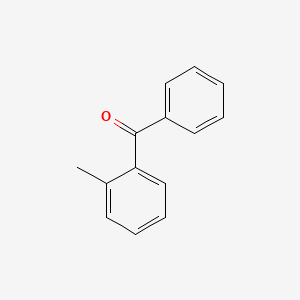

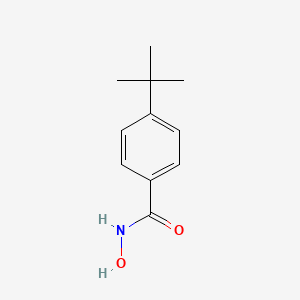

“4-tert-butyl-N-hydroxybenzamide” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 g/mol . The IUPAC name for this compound is N-tert-butyl-4-hydroxybenzamide .

Synthesis Analysis

The synthesis of 4-hydroxybenzamide analogues, which includes “4-tert-butyl-N-hydroxybenzamide”, involves imidation, EDC coupling, and etherification reactions . Another synthesis method involves the condensation of aromatic aldehydes and commercially available 4- (tert-butyl)benzoic acid .Molecular Structure Analysis

The InChI code for “4-tert-butyl-N-hydroxybenzamide” is1S/C11H15NO2/c1-11(2,3)12-10(14)8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) . The Canonical SMILES for this compound is CC(C)(C)NC(=O)C1=CC=C(C=C1)O . Physical And Chemical Properties Analysis

“4-tert-butyl-N-hydroxybenzamide” has a molecular weight of 193.24 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It also has a rotatable bond count of 2 . The topological polar surface area of the compound is 49.3 Ų .Wissenschaftliche Forschungsanwendungen

Structural Analysis

The molecular and crystal structure of compounds similar to 4-tert-butyl-N-hydroxybenzamide, such as N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea, have been established by single crystal X-ray diffraction and IR spectroscopy . This kind of structural analysis provides valuable insights into the intermolecular interactions in its crystal and solutions .

Synthesis of Derivatives

4-tert-butyl-N-hydroxybenzamide can be used as a starting material for the synthesis of various derivatives. For example, N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized by the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid .

Urease Inhibition

The synthesized derivatives of 4-tert-butyl-N-hydroxybenzamide have been evaluated for in vitro urease inhibition . Some of these derivatives demonstrated good inhibitory activities , indicating potential applications in the treatment of diseases caused by urease-producing bacteria.

Antioxidant Activity

The derivatives of 4-tert-butyl-N-hydroxybenzamide have been found to exhibit antioxidant activity . This suggests potential applications in the prevention of diseases associated with oxidative stress.

Antidepressant Activity

The derivatives of 4-tert-butyl-N-hydroxybenzamide have also been found to exhibit antidepressant activity . This suggests potential applications in the treatment of mood disorders.

Antimalarial Activity

The derivatives of 4-tert-butyl-N-hydroxybenzamide have been found to exhibit antimalarial activity . This suggests potential applications in the treatment of malaria.

Anti-inflammatory Activity

The derivatives of 4-tert-butyl-N-hydroxybenzamide have been found to exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antimicrobial Activity

The derivatives of 4-tert-butyl-N-hydroxybenzamide have been found to exhibit antimicrobial activity . This suggests potential applications in the treatment of microbial infections.

Safety and Hazards

“4-tert-butyl-N-hydroxybenzamide” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, rinse mouth and seek medical help .

Wirkmechanismus

Target of Action

The primary target of 4-tert-butyl-N-hydroxybenzamide is the PqsR in E. coli and P. aeruginosa . PqsR is a transcriptional regulator that plays a crucial role in the virulence of these bacteria .

Mode of Action

4-tert-butyl-N-hydroxybenzamide acts as a PqsR antagonist . It inhibits the signaling of PqsR, thereby reducing the virulence of the bacteria

Biochemical Pathways

The compound affects the Ras-MAPK pathway and the Janus Kinase (JAK)-STAT3 pathway . These pathways are involved in cell proliferation, and their inhibition can lead to a decrease in the proliferation of cancer cells .

Pharmacokinetics

Its predicted density is1.086±0.06 g/cm3 and its predicted boiling point is 366.8±25.0 °C . These properties can influence the compound’s bioavailability and distribution in the body.

Result of Action

The compound reduces the expression of pHER2, pRas, pSTAT3, and Ki67 . These proteins are involved in cell proliferation and their reduction can lead to a decrease in the proliferation of cancer cells .

Action Environment

The action of 4-tert-butyl-N-hydroxybenzamide can be influenced by various environmental factors. For instance, the presence of other compounds can affect its stability and efficacy. Additionally, the pH and temperature of the environment can influence its solubility and therefore its bioavailability . .

Eigenschaften

IUPAC Name |

4-tert-butyl-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-8(5-7-9)10(13)12-14/h4-7,14H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTKRCPHQXJOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613051 | |

| Record name | 4-tert-Butyl-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-hydroxybenzamide | |

CAS RN |

62034-73-5 | |

| Record name | 4-tert-Butyl-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.